Picrotoxin vs. Bicuculline: Non-Competitive Antagonism Confirmed by a Depression of Maximum GABA Response
In a direct head-to-head comparison using Xenopus laevis oocytes expressing recombinant α1β1γ2S/L GABA(A) receptors, picrotoxin induced a mixed/non-competitive inhibition, characterized by a slight lateral shift and a clear depression of the maximum GABA response. In contrast, bicuculline acted as a pure competitive antagonist, shifting the GABA concentration-response curve to the right without affecting the maximum response [1]. This functional difference is a direct result of their distinct binding sites; picrotoxin binds within the chloride channel, while bicuculline competes with GABA at the orthosteric site [2].
| Evidence Dimension | Mechanism of Antagonism |
|---|---|
| Target Compound Data | Mixed/Non-competitive antagonism; depresses maximum GABA response |
| Comparator Or Baseline | Bicuculline: Competitive antagonism; rightward shift of GABA curve, no depression of maximum response |
| Quantified Difference | Qualitative difference in functional antagonism (non-competitive vs. competitive) |
| Conditions | Xenopus laevis oocytes expressing recombinant α1β1γ2S/L GABA(A) receptors |
Why This Matters
For researchers studying ion channel biophysics or screening for channel modulators, picrotoxin's unique non-competitive mechanism is essential, and it cannot be replaced by a competitive antagonist like bicuculline.
- [1] Krishek, B. J., et al. (1996). A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABA(A) receptors. Neuropharmacology, 35(9-10), 1289-1298. View Source
- [2] Akaike, N., Hattori, K., Oomura, Y., & Carpenter, D. O. (1985). Bicuculline and picrotoxin block gamma-aminobutyric acid-gated Cl- conductance by different mechanisms. Experientia, 41(1), 70–71. View Source
